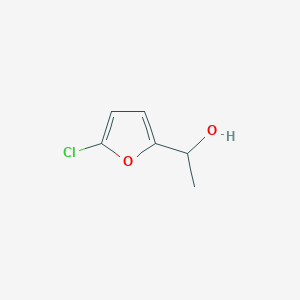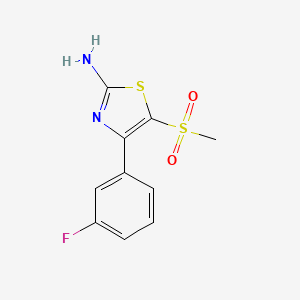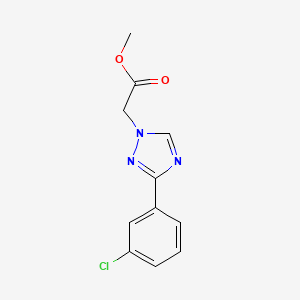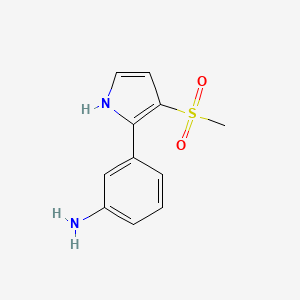
5-((Pyrimidin-2-ylthio)methyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((Pyrimidin-2-ylthio)methyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that features a triazole ring, a pyrimidine moiety, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Pyrimidin-2-ylthio)methyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Pyrimidine Moiety: This step involves the nucleophilic substitution of a pyrimidine derivative with a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidine moiety.
Reduction: Reduction reactions can target the triazole ring or the carboxylic acid group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazole or pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom could yield sulfoxides or sulfones, while reduction of the triazole ring could lead to partially or fully reduced triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-((Pyrimidin-2-ylthio)methyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound could be explored for its potential as a bioactive molecule. The presence of the triazole ring and pyrimidine moiety suggests potential interactions with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their potential as therapeutic agents. The triazole ring is a common motif in many drugs, and the pyrimidine moiety is known for its biological activity.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-((Pyrimidin-2-ylthio)methyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The triazole ring and pyrimidine moiety could play key roles in these interactions, possibly through hydrogen bonding, π-π stacking, or other non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 5-((Pyridin-2-ylthio)methyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid
- 5-((Pyrimidin-2-ylthio)methyl)-1-(phenyl)-1H-1,2,3-triazole-4-carboxylic acid
- 5-((Pyrimidin-2-ylthio)methyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
The uniqueness of 5-((Pyrimidin-2-ylthio)methyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid lies in its specific combination of functional groups. The presence of both the triazole ring and the pyrimidine moiety provides a unique set of chemical properties and potential biological activities that distinguish it from similar compounds.
Propiedades
Fórmula molecular |
C15H13N5O2S |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C15H13N5O2S/c1-10-3-5-11(6-4-10)20-12(13(14(21)22)18-19-20)9-23-15-16-7-2-8-17-15/h2-8H,9H2,1H3,(H,21,22) |
Clave InChI |
DQBSPUPRQGBRJS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)CSC3=NC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


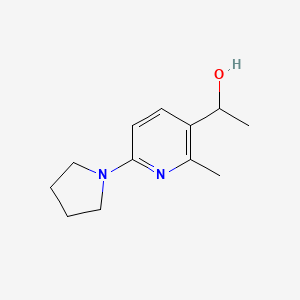
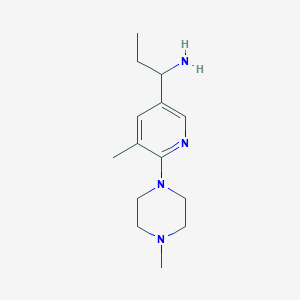
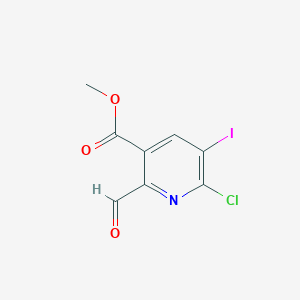
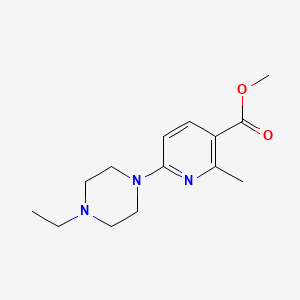


![Tert-butyl (4-(1H-pyrrolo[3,2-B]pyridin-3-YL)cyclohexyl)carbamate](/img/structure/B11791620.png)
![2-Bromo-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B11791631.png)
